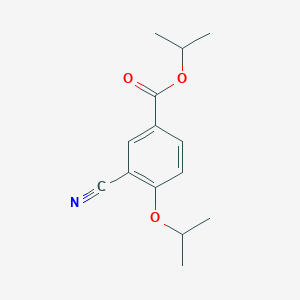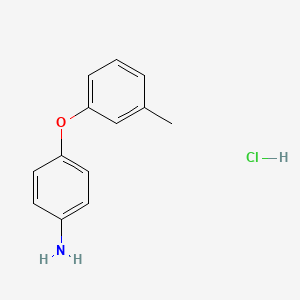![molecular formula C14H17BrN2O2 B2414627 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide CAS No. 1385286-54-3](/img/structure/B2414627.png)
2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide is an organic compound with a complex structure that includes a bromophenyl group, a cyanomethyl group, and a methoxybutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and amide formation, to yield the final product. Common reagents used in these reactions include bromine, cyanide sources, and methoxybutanamide precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halides or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halides, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the cyanomethyl and methoxybutanamide moieties contribute to the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Chlorophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide
- 2-[(3-Fluorophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide
- 2-[(3-Iodophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide
Uniqueness
2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chlorinated, fluorinated, or iodinated analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-19-8-5-12(14(18)17-7-6-16)9-11-3-2-4-13(15)10-11/h2-4,10,12H,5,7-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMFCHXREKIWIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC1=CC(=CC=C1)Br)C(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2414548.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)




![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2414562.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)

